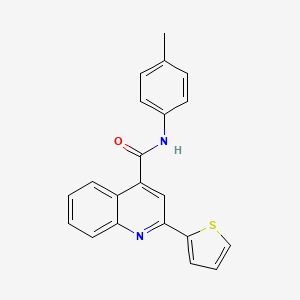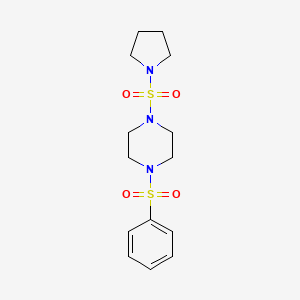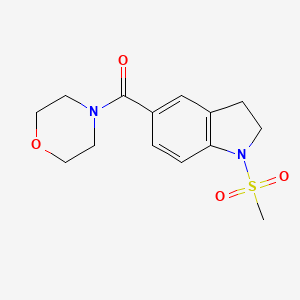![molecular formula C22H25NO5 B5201604 2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate is a chemical compound that has gained the attention of many researchers due to its potential applications in the field of medicine. This compound is commonly referred to as MOE-EPAOP and has been found to exhibit significant biological activity. In
作用機序
The mechanism of action of MOE-EPAOP is not fully understood, but several studies have suggested that it may act through various pathways. MOE-EPAOP has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Moreover, MOE-EPAOP has been reported to induce apoptosis in cancer cells and to inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
MOE-EPAOP has been found to exhibit significant biochemical and physiological effects. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective properties of MOE-EPAOP. MOE-EPAOP has been shown to inhibit the production of inflammatory cytokines and to reduce the expression of various genes involved in the inflammatory pathway. Moreover, MOE-EPAOP has been reported to inhibit the growth and migration of cancer cells and to induce apoptosis in cancer cells. Additionally, MOE-EPAOP has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
MOE-EPAOP has several advantages and limitations for lab experiments. One of the main advantages of MOE-EPAOP is its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, MOE-EPAOP is relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of MOE-EPAOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of MOE-EPAOP is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on MOE-EPAOP. One of the main future directions is to further investigate the mechanism of action of MOE-EPAOP. Understanding the mechanism of action of MOE-EPAOP can help in the design of more effective treatments for various diseases. Additionally, future research can focus on the development of more water-soluble derivatives of MOE-EPAOP, which can increase its potential applications in various experiments. Moreover, future research can investigate the potential applications of MOE-EPAOP in combination with other drugs or therapies to improve its efficacy in the treatment of various diseases. Finally, future research can investigate the potential applications of MOE-EPAOP in other areas, such as agriculture and environmental science.
合成法
The synthesis of MOE-EPAOP involves several steps. The first step involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-methoxyphenyl)-2-oxoethyl acetate. The second step involves the reaction of the product obtained from the first step with 2-ethylphenylamine in the presence of a base to form MOE-EPAOP. The synthesis of MOE-EPAOP has been reported in several studies, and the purity of the compound can be confirmed using various analytical techniques.
科学的研究の応用
MOE-EPAOP has been found to exhibit significant biological activity and has potential applications in the field of medicine. Several studies have reported the use of MOE-EPAOP in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. MOE-EPAOP has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Moreover, MOE-EPAOP has been reported to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-3-16-8-4-5-11-19(16)23-21(25)12-7-13-22(26)28-15-20(24)17-9-6-10-18(14-17)27-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRHKOBIFQDABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)